molecular formula C20H18N2O3S3 B2635069 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-31-5

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2635069
CAS No.: 743452-31-5
M. Wt: 430.56
InChI Key: YHQKHVFRCDGVHE-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 2-position substitution: A sulfanyl (thiol) group, which may act as a hydrogen bond donor or participate in redox reactions.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S3/c1-24-14-6-5-12(10-15(14)25-2)7-8-22-19(23)17-13(16-4-3-9-27-16)11-28-18(17)21-20(22)26/h3-6,9-11H,7-8H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQKHVFRCDGVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications and mechanisms of action based on recent research findings.

  • Molecular Formula : C20H18N2O3S3
  • Molecular Weight : 430.6 g/mol
  • CAS Number : 743452-31-5

Anticancer Activity

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a series of synthesized thieno[2,3-d]pyrimidine derivatives demonstrated effective inhibition against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. One study reported that among the derivatives tested, compounds similar to the target compound showed IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells .

CompoundIC50 (μM)Cancer Cell Line
Compound I27.6MDA-MB-231
Compound II43Non-small cell lung cancer

The proposed mechanisms through which thieno[2,3-d]pyrimidines exert their anticancer effects include:

  • Inhibition of Cell Proliferation : These compounds interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Specific Pathways : They may inhibit key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

Thieno[2,3-d]pyrimidines have also been studied for their antimicrobial properties. Compounds within this class have shown activity against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl or thiophene rings can enhance antimicrobial efficacy.

Case Studies

  • Study on Antitumor Activity : In a study conducted by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer and non-small cell lung cancer cells. The results indicated that these compounds could inhibit tumor cell growth effectively, with some derivatives achieving over 80% inhibition at certain concentrations .
  • Toxicity Evaluation : A toxicity evaluation in animal models indicated that while some derivatives exhibited promising anticancer activity, they also showed varying degrees of toxicity, necessitating further optimization to enhance selectivity towards cancer cells while minimizing adverse effects on normal tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name 3-Position Substituent 2-Position Substituent 5-Position Substituent Key Properties/Applications Reference
Target Compound 2-(3,4-dimethoxyphenyl)ethyl Sulfanyl (thiol) Thiophen-2-yl High hydrophobicity; potential TRPA1 inhibition
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Allyl Benzylsulfanyl 4-Fluorophenyl Enhanced steric bulk; fluorophenyl may improve metabolic stability
3-(2-Methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 2-Methylpropyl (isobutyl) Sulfanyl (thiol) Thiophen-2-yl Simplified alkyl chain; reduced aromatic interactions
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Ethyl Sulfanyl (thiol) Thiophen-2-yl Lower molecular weight; increased solubility
2-(2-(4-chloro-benzylidene)hydrazinyl)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Hydrazinyl-benzylidene Hydrazinyl Thiophen-2-yl Schiff base formation; potential for metal chelation

Key Observations:

3-Position Substituent Effects :

  • The 2-(3,4-dimethoxyphenyl)ethyl group in the target compound introduces significant hydrophobicity and aromaticity compared to simpler alkyl chains (e.g., ethyl or isobutyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • The methoxy groups on the phenyl ring could engage in hydrogen bonding or serve as metabolic soft spots, influencing pharmacokinetics.

2-Position Substituent Effects :

  • The thiol group in the target compound contrasts with bulkier substituents like benzylsulfanyl in . Thiols are prone to oxidation (e.g., forming disulfides), which may affect stability but offer redox-active properties.

5-Position Substituent Effects: The thiophen-2-yl group is conserved in several analogs (), suggesting its role in maintaining electronic conjugation or target binding.

Biological Activity: Derivatives with 3,4-dimethoxyphenyl groups (e.g., ) are linked to enhanced binding in heterocyclic systems, possibly due to electron-donating methoxy groups stabilizing charge-transfer interactions.

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